molecular formula C18H21BrN4O2 B2963945 2-bromo-5-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1448043-66-0

2-bromo-5-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2963945
CAS No.: 1448043-66-0
M. Wt: 405.296
InChI Key: UKAZANRIUXFEPJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a bromo-substituent at position 2 and a methoxy group at position 5 on the benzene ring. The compound incorporates a piperidine ring linked to a pyrazine moiety via a methylene bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with analogs reported for antimicrobial, anticancer, or CNS-targeting activities .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2/c1-25-14-2-3-16(19)15(10-14)18(24)22-11-13-4-8-23(9-5-13)17-12-20-6-7-21-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAZANRIUXFEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The bromo-methoxy substitution pattern on the benzamide ring distinguishes this compound from analogs. For example:

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Features a nitro group at position 2 and methoxy at position 3.
  • 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide : Lacks a methoxy group and replaces pyrazine with a pyrazole ring. Pyrazole’s reduced aromaticity compared to pyrazine may decrease π-π stacking interactions in biological systems .
Table 1: Substituent Comparison
Compound Name Substituents (Benzamide Ring) Heterocyclic Component Key Electronic Features
Title Compound 2-Br, 5-OMe Pyrazine-piperidine Electron-rich (OMe), moderate Br σ-hole
4MNB 4-Br, 2-NO₂, 4-OMe None Electron-deficient (NO₂)
5-Bromo-2-chloro-N-(4-methylpiperazinyl)benzamide 5-Br, 2-Cl Piperazine Polar (piperazine), dual halogen

Heterocyclic Moieties and Conformational Flexibility

The piperidine-pyrazine scaffold in the title compound contrasts with analogs bearing piperazine, pyrazole, or triazole systems:

  • Piperidine vs. Piperazine : Piperazine (as in 5-Bromo-2-chloro-N-(4-methylpiperazinyl)benzamide ) introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Piperidine, by comparison, offers greater lipophilicity, which may improve membrane permeability .
  • Pyrazine vs. Pyrazole : Pyrazine’s two nitrogen atoms enable stronger dipole interactions compared to pyrazole’s single nitrogen. This difference is critical in targeting purine-rich binding sites (e.g., kinases) .
Table 2: Heterocyclic Comparison
Compound Name Heterocycle Conformation Pharmacological Implications
Title Compound Pyrazine-piperidine Half-chair (piperidine) Potential CNS activity
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide Pyrazole Planar (pyrazole) Antimicrobial applications
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Piperidine-pyrimidine Chair (piperidine) Enzyme inhibition (sulfonamide)

Crystallographic and Physicochemical Properties

Crystal structure analyses of related compounds highlight conformational trends:

  • 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide : The piperidine ring adopts a half-chair conformation with a dihedral angle of 89.1° between aromatic rings, optimizing packing efficiency via C–H···O hydrogen bonds . The title compound likely exhibits similar conformational stability due to its piperidine-pyrazine scaffold.

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